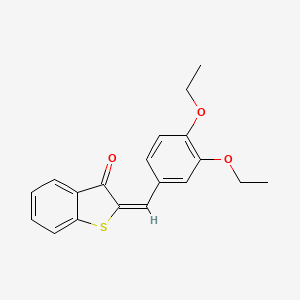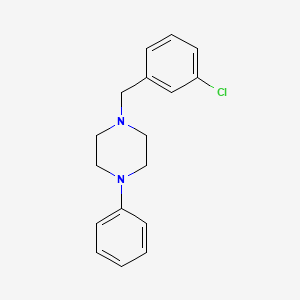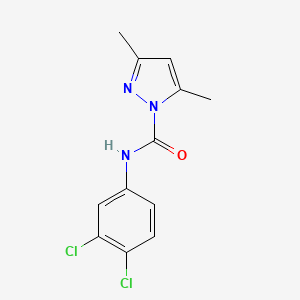![molecular formula C25H28N4O2 B5634491 N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex compounds involving pyrazolyl and isoquinolinyl units typically involves multi-step reactions, such as cyclocondensation, halogenated hydrocarbon amination, and Heck-mediated coupling processes. For example, a novel compound synthesis by Kedjadja et al. (2015) through cyclocondensation of specific quinolinyl and hydrazine hydrate in propionic acid highlights the intricate methodologies often required in synthesizing such complex molecules (Kedjadja et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with pyrazolyl and isoquinolinyl units can be elucidated using various spectroscopic techniques including IR, NMR, and MS, as demonstrated by research on closely related compounds. These techniques reveal the planarity, dihedral angles, and possible disordered structures within molecules, providing insights into their chemical behavior and reactivity (Nawaz Khan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazolyl and isoquinolinyl derivatives often include regioselective cyclization, Heck coupling, and amination reactions, leading to the formation of complex structures with potential biological activities. The use of catalysts such as indium bromide and conditions like ultrasonic irradiation can significantly affect the efficiency and selectivity of these reactions, producing compounds with varied and specific chemical properties (Prabakaran et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through analytical and crystallographic studies. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications. For instance, the crystal structure analysis provides information on molecular conformation and intermolecular interactions, which are essential for predicting the behavior of compounds in different environments (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the compound's potential for various chemical and biological applications. Studies on related compounds have shown that specific functional groups and structural features contribute to their reactivity patterns, interaction capabilities, and overall chemical behavior, which can be leveraged in designing new compounds with desired properties (Zohdi et al., 1997).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. For instance, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its normal reaction . If it were a receptor agonist or antagonist, it might bind to a specific receptor and either activate or inhibit its normal function .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-ethylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-29-17-22(15-26-29)25(31)28-13-12-20-9-10-23(14-21(20)16-28)27-24(30)11-8-19-6-4-18(2)5-7-19/h4-7,9-10,14-15,17H,3,8,11-13,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWSOZFUECBLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B5634411.png)
![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B5634418.png)
![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)

![N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5634446.png)

![1-[3,5-dimethyl-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5634454.png)
acetic acid](/img/structure/B5634485.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)


![4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)
![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)